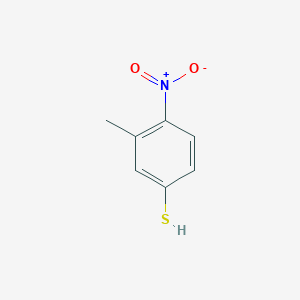

3-Methyl-4-nitrobenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBUHYXIKJZOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Methyl 4 Nitrobenzenethiol

Strategies for Aromatic Thiol Synthesis

The introduction of a thiol group onto an aromatic ring can be achieved through several synthetic strategies. For nitro-substituted aromatic compounds, nucleophilic aromatic substitution (SNAr) is a predominant method. Alternative approaches, such as photochemical reactions and the transformation of related heterocyclic systems, offer other avenues to aromatic thiols.

Nucleophilic Aromatic Substitution (SNAr) Approaches with Nitroarenes

Nucleophilic aromatic substitution is a key reaction for the synthesis of 3-methyl-4-nitrobenzenethiol. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In certain activated nitroarenes, the nitro group itself can function as a leaving group and be displaced by a potent nucleophile, such as a thiolate. This approach is particularly effective when the aromatic ring is highly activated by multiple electron-withdrawing groups. For the synthesis of this compound, a precursor like 3,4-dimethyl-1,2-dinitrobenzene could theoretically undergo selective displacement of one nitro group by a sulfur nucleophile. However, controlling regioselectivity can be a challenge.

A study on the reaction of activated nitroarenes with thiols catalyzed by potassium phosphate (B84403) (K₃PO₄) demonstrated the displacement of a nitro group to form aryl thioethers. This method proceeds under mild conditions, often at room temperature in a solvent like tetrahydrofuran (B95107) (THF).

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Yield |

| p-Dinitrobenzene | 4-Methylthiophenol | K₃PO₄ (10 mol%) / 18-crown-6 (B118740) (20 mol%) | THF | Room Temp. | 4-Nitrophenyl-4'-methylphenyl sulfide (B99878) | ~99% |

| o-Dinitrobenzene | 4-Methylthiophenol | K₃PO₄ (10 mol%) / 18-crown-6 (20 mol%) | THF | Room Temp. | 2-Nitrophenyl-4'-methylphenyl sulfide | High |

A more common and generally applicable SNAr approach involves the displacement of a halide from a halogen-substituted nitroarene. For the synthesis of this compound, a suitable precursor would be a 4-halo-3-methylnitrobenzene, such as 4-chloro-3-methylnitrobenzene or 4-fluoro-3-methylnitrobenzene. The fluorine-substituted precursor is often more reactive in SNAr reactions.

The reaction is typically carried out by treating the halogenated nitroarene with a sulfur nucleophile, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

| Aryl Halide | Thiolating Agent | Solvent | Temperature | Product |

| 4-Chloro-3-methylnitrobenzene | Sodium Hydrosulfide (NaSH) | DMF | Elevated | This compound |

| 4-Fluoro-3-methylnitrobenzene | Sodium Sulfide (Na₂S) | DMSO | Elevated | This compound |

| 2,4-Dinitrochlorobenzene | Sodium Sulfide (Na₂S) | Ethanol | Reflux | Bis(2,4-dinitrophenyl) sulfide |

Photochemical Routes for Thiol-Derived Compounds

Photochemical methods offer an alternative for the formation of carbon-sulfur bonds. However, the direct photochemical synthesis of aryl thiols from nitroarenes is not a well-established primary synthetic route. Research into the photoreaction of nitrobenzene (B124822) derivatives with alkyl thiols has shown that this pathway often leads to the formation of sulfonamides rather than the desired thiols.

In these reactions, it is proposed that the photo-excited nitroarene abstracts a hydrogen atom from the thiol, leading to the formation of a thiyl radical. Subsequent coupling and oxygen transfer from the nitro group to the sulfur atom results in the sulfonamide product. This transformation highlights a potential side reaction or an alternative synthetic direction rather than a direct route to this compound. A study by Ren, Chi, and colleagues described a photocatalyst-free, direct coupling of nitro compounds and thiols to form sulfonamides under blue LED or UV light.

Analogous Synthetic Pathways

The synthesis of structurally similar compounds can provide valuable insights and analogous methodologies for the preparation of this compound.

An indirect route to aminonitrobenzenethiols involves the alkaline hydrolysis of substituted 2-aminobenzothiazoles. For a compound structurally related to the target molecule, such as 2-amino-5-methyl-3-nitrobenzenethiol, a plausible precursor is 2-amino-6-methyl-4-nitrobenzothiazole. The synthesis of this precursor would typically involve the nitration of 2-amino-6-methylbenzothiazole.

The subsequent hydrolysis of the benzothiazole (B30560) ring is carried out under strong alkaline conditions, for example, using a concentrated solution of sodium hydroxide (B78521) or potassium hydroxide, often at elevated temperatures. This process cleaves the thiazole (B1198619) ring to yield the corresponding aminothiol.

| Precursor | Reagents | Conditions | Product |

| 2-Amino-6-nitrobenzothiazole | Concentrated NaOH solution | Heating | 2-Amino-5-nitrobenzenethiol |

| 2-Amino-6-methylbenzothiazole | SOCl₂ then NaOH | Elevated Temperature | 2-Amino-5-methylbenzenethiol |

This analogous pathway underscores the utility of heterocyclic precursors in the synthesis of functionalized aromatic thiols, providing a strategic alternative to direct thiolation methods.

Routes Involving Selective Oxidation of Methyl Groups in Related Nitro-Aromatic Compounds

The synthesis of this compound can be conceptualized through a strategic pathway that commences with the selective oxidation of a methyl group on a suitable nitro-aromatic precursor. This approach hinges on the ability to functionalize a specific methyl group in the presence of other reactive sites, notably the nitro group and the aromatic ring itself. Research in this area has primarily focused on the oxidation of 2,4-dimethylnitrobenzene to an intermediate, which can then be further converted to the target thiol.

A key intermediate in this synthetic route is 3-methyl-4-nitrobenzoic acid. The selective oxidation of the 4-methyl group of 2,4-dimethylnitrobenzene is a critical step. Various methodologies have been developed to achieve this transformation with reasonable selectivity and yield.

One prominent method involves the catalytic oxidation of 2,4-dimethylnitrobenzene using molecular oxygen in the presence of a cobalt acetate (B1210297) catalyst and an initiator in an acetic acid solvent. The yield of 3-methyl-4-nitrobenzoic acid can be significantly improved by the addition of sodium bromide as a co-catalyst. chemicalbook.com Under optimized conditions, this reaction can achieve high conversion of the starting material with good selectivity for the desired product. chemicalbook.com The proposed mechanism for this reaction involves the formation of a free radical, where sodium bromide reacts with Co(III) to generate bromine radicals, which in turn facilitate the formation of benzyl (B1604629) radicals, leading to oxidation. chemicalbook.com

Alternative oxidation methods for converting 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid have also been explored. These include the use of other oxidizing agents such as nitric acid, potassium permanganate, and potassium dichromate. google.com For instance, using dilute nitric acid as the oxidant provides a method that can improve the yield compared to some earlier processes and reduces the environmental impact by avoiding heavy metal oxidants. google.com Another approach utilizes an indirect electrosynthesis method where chromium sulfate (B86663) is electrolytically oxidized to chromium trioxide, which then selectively oxidizes 2,4-dimethylnitrobenzene. This method offers high selectivity and conversion rates. google.com

Photocatalytic oxidation has also been investigated as a greener alternative. In one such method, 2,4-dimethylnitrobenzene is oxidized using oxygen in acetonitrile (B52724) in the presence of a catalyst like hematoporphyrin (B191378) and NiO, under irradiation with a high-pressure mercury lamp. This process can achieve a high conversion rate of the starting material. patsnap.com

The subsequent conversion of the intermediate, 3-methyl-4-nitrobenzoic acid, to this compound is a crucial final step. While the direct conversion of aromatic carboxylic acids to thiols can be challenging, multi-step sequences are commonly employed. A general and effective method for converting aromatic carboxylic acids to thiols involves the reduction of the corresponding sulfonyl chloride. This typically involves:

Conversion to the Sulfonyl Chloride: The aromatic carboxylic acid is first converted to the corresponding sulfonyl chloride. This can be achieved through various standard procedures.

Reduction of the Sulfonyl Chloride: The resulting sulfonyl chloride is then reduced to the thiol. A variety of reducing agents can be employed for this step.

While specific literature detailing the direct conversion of 3-methyl-4-nitrobenzoic acid to this compound is not abundant, the principles of aromatic thiol synthesis from carboxylic acids provide a well-established foundation for this transformation. The presence of the nitro group requires careful selection of reagents and reaction conditions to avoid its reduction.

Below is a data table summarizing various methods for the selective oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid, a key precursor in the synthesis of this compound.

| Precursor | Oxidizing Agent/System | Catalyst/Co-catalyst | Solvent | Reaction Conditions | Product | Yield/Selectivity | Reference |

| 2,4-Dimethylnitrobenzene | Molecular Oxygen | Cobalt Acetate / 2-Butanone (initiator) | Acetic Acid | 130 °C, 8 h, 0.8 MPa of oxygen | 3-Methyl-4-nitrobenzoic acid | 51% Yield, 52% Selectivity | chemicalbook.com |

| 2,4-Dimethylnitrobenzene | Dilute Nitric Acid | - | - | 100 - 135 °C | 3-Methyl-4-nitrobenzoic acid | >50% Yield | google.com |

| 2,4-Dimethylnitrobenzene | Chromium Trioxide (from electrolytic oxidation of Chromium Sulfate) | - | Sulfuric Acid | Stepped heating | 3-Methyl-4-nitrobenzoic acid | 65% - 86% Conversion | google.com |

| 2,4-Dimethylnitrobenzene | Oxygen | Hematoporphyrin / NiO | Acetonitrile | 30 °C, 5 h, high-pressure mercury lamp | 3-Methyl-4-nitrobenzoic acid | ~65% Yield | patsnap.com |

| 2,4-Dimethylnitrobenzene | Molecular Oxygen | Cobalt Acetate / Sodium Bromide | Acetic Acid | 130 °C, 8 h, 0.8 MPa of oxygen | 3-Methyl-4-nitrobenzoic acid | High Conversion | chemicalbook.com |

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 4 Nitrobenzenethiol

Reactions of the Thiol Group in Nitro-Aromatic Systems

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In the context of a nitro-aromatic system, its reactivity is influenced by the strong electron-withdrawing nature of the nitro group.

The oxidation of aromatic thiols can lead to several products, primarily disulfides or, under stronger conditions, sulfonic acids. The specific outcome depends on the choice of oxidant and reaction conditions.

Formation of Disulfides: The most common oxidation product of thiols is the corresponding disulfide. This oxidative coupling is often achieved with mild oxidants. For aromatic thiols, this transformation is efficient and can be catalyzed by various systems. tandfonline.compsu.edu For instance, the oxidation of thiophenol to diphenyl disulfide can be accomplished with high selectivity, avoiding over-oxidation to sulfoxides or sulfones. tandfonline.com However, in the case of 4-nitrobenzenethiol, some reaction conditions can lead to mixtures of the expected disulfide along with thioether byproducts, indicating that the reaction selectivity can be influenced by the electronic nature of the substituents. rsc.org

| Catalyst/Reagent System | Oxidant | Solvent | Temperature | Outcome | Source(s) |

| γ-Fe₂O₃–SO₃H | H₂O₂ | Methanol | Room Temp. | High-yielding, selective oxidation to disulfide. tandfonline.com | tandfonline.com |

| Au/CeO₂ | O₂ (5 bar) | Solvent-free | - | Efficient oxidation of aromatic thiols to disulfides. psu.edu | psu.edu |

| Dimethyl sulfoxide (B87167) (DMSO) | - | DMSO | <100°C | Oxidation to disulfide, avoiding sulfonic acid formation. google.com | google.com |

Formation of Sulfonic Acids: With the use of stronger oxidizing agents, the thiol group can be fully oxidized to a sulfonic acid (-SO₃H). This conversion is a fundamental transformation, though it may require more forceful conditions. researchgate.net Reagents like Oxone® (potassium peroxymonosulfate) and potassium bromate (B103136) (KBrO₃) have been successfully used for the direct conversion of various aromatic thiols to their corresponding sulfonic acids. researchgate.net Studies using a Fenton-like system (Fe₃O₄ and H₂O₂) have shown that aromatic thiols bearing electron-withdrawing groups, such as a nitro group, react more slowly than those with electron-donating groups. academie-sciences.fr

| Reagent System | Solvent | Conditions | Comments | Source(s) |

| Oxone® / NaHCO₃ | Acetonitrile-Water | 20±5 °C | Convenient for various aliphatic and aromatic thiols. researchgate.net | researchgate.net |

| KBrO₃ | Acetonitrile-Water | 20±5 °C | Longer reaction times compared to Oxone®. researchgate.net | researchgate.net |

| Fe₃O₄ / H₂O₂ | Acetonitrile (B52724) | Reflux | Slower reaction for electron-deficient aromatic thiols. academie-sciences.fr | academie-sciences.fr |

| Organic Hydroperoxide / Molybdenum catalyst | Dioxane | 80-100 °C | Stepwise oxidation proceeds through disulfide and thiolsulfonate. google.com | google.com |

Role of the Nitro Group in Chemical Transformations

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its presence on an aromatic ring drastically reduces the electron density of the ring system, which deactivates it towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. wikipedia.orgscribd.com

Nucleophilic aromatic substitution (SₙAr) is a key reaction for nitro-aromatic compounds. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. scribd.comlibretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. wikipedia.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

For SₙAr to occur efficiently, two conditions are generally required:

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The presence of a good leaving group (typically a halide).

In the structure of 3-Methyl-4-nitrobenzenethiol, the nitro group is para to the thiol group and ortho to two ring hydrogens. While the thiol group is not a typical leaving group in SₙAr reactions, the high activation provided by the nitro group makes the aromatic ring highly susceptible to attack by potent nucleophiles. If a good leaving group, such as a halogen, were present at the C-1 position instead of the thiol, the nitro group at C-4 would strongly facilitate its displacement. Thiol anions themselves are effective nucleophiles in SₙAr reactions with activated aryl halides. acs.org Furthermore, under specific conditions, the nitro group itself can be displaced by a nucleophile. researchgate.net

| Nucleophile Class | Example |

| Alkoxides | Sodium methoxide (B1231860) (CH₃ONa) youtube.com |

| Amines | Ammonia, primary and secondary amines scribd.com |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) youtube.com |

| Thiolates | Sodium thiophenoxide (C₆H₅SNa) nih.gov |

| Azides | Sodium azide (B81097) (NaN₃) |

| Fluoride (B91410) | Cesium fluoride (CsF) wikipedia.org |

The activation by the nitro group also enables related reactions such as Vicarious Nucleophilic Substitution (VNS), where a nucleophile bearing a leaving group attacks a position occupied by hydrogen, typically ortho or para to the nitro group. ntnu.no

Intermolecular and Intramolecular Hydrogen Abstraction in Photoreactions

The photoreactivity of nitroaromatic compounds, including derivatives like this compound, is a well-documented area of study. The process often initiates with the photoexcitation of the nitro group to a biradical-like triplet state (T1(n,π*)). tandfonline.com This excited state is a potent hydrogen abstractor.

Intermolecular Hydrogen Abstraction: In the presence of a hydrogen donor, such as another thiol molecule or a solvent, the excited nitro group can abstract a hydrogen atom. tandfonline.com For this compound, the most likely source for intermolecular H-abstraction is the S-H bond of another molecule, due to its lower bond dissociation energy compared to C-H bonds. tandfonline.com This process generates a thiyl radical and a nitroso-phenyl radical species. These radical intermediates can then engage in a cascade of reactions, including coupling. A proposed mechanism involves the photo-excited nitrobenzene (B124822) biradical abstracting a hydrogen atom from the thiol's S-H group. tandfonline.com The resulting thiyl radical can then couple with the nitrogen atom of the nitro group, leading to further transformations. tandfonline.com

Cycloaddition Chemistry of Nitro Compounds

The nitro group in compounds like this compound significantly influences the aromatic ring's electron density, enabling it to participate in various cycloaddition reactions where it would otherwise be unreactive. scispace.com Nitroaromatic compounds can act as dienes or dienophiles in these transformations.

[4+2] Cycloaddition (Diels-Alder Reactions): Nitroalkenes are well-known dienophiles in Diels-Alder reactions. scispace.com More relevant to nitroaromatics is their participation in inverse-electron-demand Diels-Alder reactions. In these cases, the electron-deficient nitro-substituted ring acts as the diene component, reacting with an electron-rich dienophile like an enol ether. nih.gov For instance, the reaction of 4,6-dinitrobenzofuroxan with ethyl vinyl ether proceeds via a [4+2] cycloaddition where a nitro group and an adjacent double bond of the carbocyclic ring constitute the heterodienyl moiety. nih.gov Similarly, the dearomatization of nitroarenes using lithium enolates can occur through a formal [4+2] cycloaddition process. rsc.org

[3+2] Cycloaddition: Nitroaromatic compounds can also be precursors for 1,3-dipolar cycloaddition reactions. zioc.rumdpi.com For example, the thermal decomposition of dinitrofuroxan can generate formonitrile N-oxide, a three-atom component (TAC) that readily participates in [3+2] cycloaddition with alkenes to form 3-nitro-2-isoxazolines. mdpi.com This highlights a pathway where the nitro functionality is transformed to facilitate cycloaddition. The versatility of these reactions makes them a powerful tool for synthesizing five-membered heterocyclic rings. scispace.commdpi.com

| Cycloaddition Type | Role of Nitro Compound | Reactant Partner Example | Product Type | Reference |

| Inverse-Demand [4+2] | Heterodiene | Ethyl vinyl ether | Dihydrooxazine N-oxide | nih.gov |

| Formal [4+2] | Aromatic System | Lithium enolate | Dearomatized adduct | rsc.org |

| [3+2] Dipolar | Precursor to Nitrile Oxide | Alkene | Substituted Isoxazoline | mdpi.com |

Rearrangement Reactions (e.g., Smiles Rearrangement in related systems)

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgdalalinstitute.com It is particularly relevant for systems like this compound, which contains both a nucleophilic center (the thiol, which can be deprotonated to a thiolate) and an aromatic ring activated by an electron-withdrawing group (the nitro group). researchgate.net

The general mechanism involves the attack of a nucleophile (Y) from a side chain onto the ipso-carbon of an activated aromatic ring, displacing a linking group (X) which then acquires the proton from the original nucleophilic site. wikipedia.orgmanchester.ac.uk

Key Features of the Smiles Rearrangement:

Intramolecular Nature: The reaction is an internal rearrangement. dalalinstitute.com

Activation Requirement: The aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the reaction center (the ipso-carbon). wikipedia.orgresearchgate.net The nitro group in this compound serves this purpose effectively.

Nucleophile and Leaving Group: The reaction involves a tethered nucleophile (e.g., thiol, alcohol, amine) and a leaving group (e.g., sulfone, sulfide (B99878), ether). wikipedia.org

Truce-Smiles Rearrangement: A notable variation is the Truce-Smiles rearrangement, where the nucleophile is a carbanion, often generated by a strong base like an organolithium compound. This variant is powerful enough that it often does not require additional activation of the aromatic ring. wikipedia.orgmdpi.com

In a related system, the rearrangement of a hydroxy-sulfone is initiated by a base, which deprotonates the hydroxyl group, forming a more potent nucleophile that attacks the sulfone-bearing aromatic ring. wikipedia.org For a molecule like this compound, a Smiles-type rearrangement could be envisioned under basic conditions, potentially involving migration of the activated aryl group.

C-S Bond Formation Mechanisms

The formation of the carbon-sulfur bond in this compound and its subsequent reactions are central to its chemistry. The synthesis of aryl thioethers from nitroarenes often proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where the nitro group itself can act as a leaving group.

Inorganic Salt Catalysis in C-S Coupling

Recent advancements have shown that simple, inexpensive inorganic salts can effectively catalyze C-S bond formation. ccspublishing.org.cn This method avoids the need for transition metal catalysts. For example, potassium phosphate (B84403) (K₃PO₄) has been demonstrated to be an efficient catalyst for the SNAr reaction between activated nitrobenzenes and thiols, yielding aryl thioethers in good to excellent yields. ccspublishing.org.cn

The proposed role of the inorganic salt is primarily to act as a base, deprotonating the thiol (R-SH) to form the more nucleophilic thiolate anion (RS⁻). ccspublishing.org.cn This thiolate then attacks the electron-deficient aromatic ring, displacing the nitro group. The catalytic cycle highlights the simplicity and efficiency of using a basic salt to facilitate the reaction. ccspublishing.org.cn While transition metals like copper and palladium are widely used for C-S coupling, inorganic salt catalysis presents a milder and more economical alternative for activated substrates. ccspublishing.org.cnrsc.org

| Catalyst System | Reactants | Product | Key Feature | Reference |

| Potassium Phosphate | Nitroarene + Thiol | Aryl Thioether | Transition-metal-free SNAr catalysis | ccspublishing.org.cn |

| Copper Nanoparticles/Cs₂CO₃ | Nitroarene + Arylboronic Acid | Diaryl Ether | Denitrative C-O coupling | acs.org |

| Pd(en)(NO₃)₂/BrettPhos | Nitroarene + Terminal Alkyne | Aryl Alkyne | Denitrative Sonogashira coupling | acs.org |

Meisenheimer Complex Formation in SNAr Reactions

The mechanism of nucleophilic aromatic substitution (SNAr) on electron-poor aromatic rings, such as those bearing nitro groups, is classically described as a two-step addition-elimination process. masterorganicchemistry.com The key intermediate in this pathway is the Meisenheimer complex , a resonance-stabilized, anionic σ-adduct. masterorganicchemistry.comresearchgate.net

Formation and Stability:

Nucleophilic Attack: The reaction begins with the attack of a nucleophile (in this context, a thiolate anion) on the carbon atom bearing the leaving group (the ipso-carbon). This step disrupts the aromaticity of the ring. researchgate.net

Intermediate Formation: The resulting intermediate is the Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group. semanticscholar.org This delocalization is what stabilizes the intermediate, making its formation feasible. The stability of the complex is highly dependent on the number and position of these activating groups. researchgate.net

Elimination: In the final step, the leaving group (e.g., a halide or, in some cases, a nitro group) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. frontiersin.org

Advanced Spectroscopic Characterization and Elucidation of 3 Methyl 4 Nitrobenzenethiol

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the molecular structure and bonding of a compound by probing its fundamental vibrational modes.

A precise assignment of the vibrational modes of 3-Methyl-4-nitrobenzenethiol requires a normal coordinate analysis, typically performed using quantum chemical calculations such as Density Functional Theory (DFT). The Potential Energy Distribution (PED) is then used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode.

Based on analyses of analogous molecules like 4-Methyl-3-nitrobenzoic acid and 4-Nitrobenzenethiol, the vibrational spectrum of this compound can be predicted scirp.orgresearchgate.netnist.gov. The key functional groups—thiol (-SH), methyl (-CH₃), and nitro (-NO₂) — and the substituted benzene (B151609) ring will exhibit characteristic vibrations.

Expected Vibrational Modes for this compound:

Nitro Group Vibrations : The nitro group is expected to show strong, characteristic bands. The asymmetric stretching vibration (νₐₛ(NO₂)) typically appears as a very strong band in the infrared spectrum around 1500-1560 cm⁻¹, while the symmetric stretching (νₛ(NO₂)) occurs near 1350 cm⁻¹ scirp.org. Other modes include deformation (scissoring), rocking, wagging, and twisting vibrations at lower frequencies scirp.org.

Thiol Group Vibrations : The S-H stretching vibration (ν(S-H)) is anticipated as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration (ν(C-S)) is expected in the 600-800 cm⁻¹ range.

Methyl Group Vibrations : The methyl group will produce C-H asymmetric and symmetric stretching modes above 2900 cm⁻¹. In-plane bending (scissoring and rocking) and out-of-plane bending (wagging and twisting) modes are also expected at lower wavenumbers scirp.org.

Aromatic Ring Vibrations : The benzene ring gives rise to several characteristic modes, including C-H stretching vibrations above 3000 cm⁻¹ and C-C stretching vibrations in the 1400-1625 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations are also prominent features that are sensitive to the substitution pattern on the ring.

The interactive table below summarizes the predicted vibrational assignments for this compound based on data from related compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Potential Energy Distribution (PED) Contribution |

| ν(C-H) aromatic | 3100-3000 | Medium-Weak | >90% C-H stretch |

| νₐₛ(CH₃) | ~2980 | Medium | >90% C-H stretch |

| νₛ(CH₃) | ~2940 | Medium-Weak | >90% C-H stretch |

| ν(S-H) | 2600-2550 | Weak | >90% S-H stretch |

| ν(C=C) aromatic | 1625-1475 | Strong-Medium | C-C ring stretching |

| νₐₛ(NO₂) | 1560-1500 | Very Strong | ~70% NO₂ asymm. stretch + ring modes |

| δₐₛ(CH₃) | ~1450 | Medium | C-H bending |

| νₛ(NO₂) | 1355-1330 | Very Strong | ~40-50% NO₂ symm. stretch + ring modes |

| δₛ(CH₃) | ~1380 | Medium | C-H bending |

| γ(C-H) aromatic | 900-675 | Strong | C-H out-of-plane bend |

| δ(NO₂) scissoring | ~850 | Medium | NO₂ deformation |

| ν(C-S) | 800-600 | Medium-Weak | C-S stretch |

| γ(NO₂) rocking | ~530 | Medium | NO₂ rocking + ring modes |

Note: These are predicted values based on spectroscopic data for analogous compounds.

Standard quantum chemical calculations often rely on the harmonic approximation, which can lead to systematic overestimation of vibrational frequencies compared to experimental data. This discrepancy arises because the harmonic model neglects anharmonicity, electron correlation, and basis set limitations scirp.org.

To achieve better agreement with experimental spectra, anharmonic frequency calculations are employed. Methods like Vibrational Perturbation Theory to the second order (VPT2) can correct the harmonic frequencies and predict the positions of overtones and combination bands, which are forbidden in a purely harmonic model but often appear in experimental spectra acs.org. While a specific anharmonic analysis for this compound has not been reported, applying this computational approach would be essential for a precise and reliable prediction of its vibrational spectra, leading to a much smaller root-mean-square (RMS) error between theoretical and experimental values researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure of this compound by identifying the number and chemical environment of all hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show four distinct signals:

Aromatic Protons : Three signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, these protons would appear as a singlet (or narrowly split doublet), a doublet, and a doublet of doublets. Their exact chemical shifts and coupling constants would be dictated by the electronic effects of the electron-withdrawing nitro group and the electron-donating methyl and thiol groups. For example, in the similar compound 4-Methyl-3-nitroaniline, the aromatic protons appear at 7.15 (d), 7.09 (d), and 6.80 (dd) ppm rsc.org.

Methyl Protons : A singlet around 2.3-2.5 ppm, integrating to three protons.

Thiol Proton : A broad singlet whose chemical shift can vary depending on solvent and concentration, typically appearing between 3.0 and 4.0 ppm.

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals:

Aromatic Carbons : Six signals for the aromatic carbons. The carbons directly attached to the substituents (C-S, C-N, C-CH₃) will have distinct chemical shifts. The carbon bearing the nitro group (C-NO₂) would be significantly downfield, while the carbon attached to the thiol group (C-S) would also be shifted. The remaining four aromatic carbons would appear in the typical range of 110-140 ppm.

Methyl Carbon : One signal for the methyl carbon in the aliphatic region, expected around 18-22 ppm rsc.org.

The table below details the predicted NMR assignments.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| -CH₃ | ~2.4 | ~20 | Singlet (¹H) |

| -SH | 3.0 - 4.0 | - | Broad Singlet (¹H) |

| Aromatic C-H | 7.0 - 8.2 | 115 - 135 | 3 distinct signals |

| Aromatic C-CH₃ | - | ~138 | Quaternary Carbon |

| Aromatic C-S | - | ~130 | Quaternary Carbon |

| Aromatic C-NO₂ | - | ~148 | Quaternary Carbon |

Note: These are predicted values based on spectroscopic data for analogous compounds.

To confirm the assignments from 1D NMR spectra, various 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy) : This experiment would reveal the coupling relationships between adjacent aromatic protons, helping to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It would be particularly useful for confirming the structure by showing correlations from the methyl protons to the quaternary C-CH₃ carbon and its adjacent aromatic carbons.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the benzene ring.

The spectrum of nitrotoluenes typically shows a broad absorption band between 240 and 250 nm iu.edu. This absorption is attributed to a charge-transfer transition from the benzene ring (the donor) to the nitro group (the acceptor) iu.edu. The presence of the electron-donating methyl (-CH₃) and thiol (-SH) groups, along with the electron-withdrawing nitro (-NO₂) group, is expected to influence the energy of this transition. This combination of substituents would likely cause a bathochromic (red) shift of the absorption maximum (λₘₐₓ) compared to nitrobenzene (B124822), placing it in the 250-300 nm range. The intensity and exact wavelength of this absorption are dependent on the molecular geometry and solvent polarity iu.edumsu.edu.

Valence Electron Excitation Analysis

Analysis of the valence electron excitation in aromatic nitro compounds is crucial for understanding their electronic behavior and reactivity. In a study on the related compound 3-methyl-4-nitroisothiazole, UV-Vis spectra analysis was employed to reveal the nature of its valence electron excitation. researchgate.net This type of analysis helps in identifying the orbitals involved in electronic transitions and predicting the regions of electron density shifts upon excitation. For this compound, it can be inferred that the presence of the nitro group, a strong electron-withdrawing group, and the methyl and thiol groups, which can act as electron-donating groups, will significantly influence the energy of the frontier molecular orbitals (HOMO and LUMO). The excitation of valence electrons would likely involve transitions from orbitals with significant contributions from the benzene ring and the sulfur atom to orbitals localized on the nitro group.

Electron Transition Studies

Electron transition studies, often conducted in conjunction with valence electron excitation analysis, provide detailed information about the nature of electronic transitions within a molecule. For 3-methyl-4-nitroisothiazole, UV-Vis spectral analysis elucidated the characteristics of its electron transitions. researchgate.net It is reasonable to expect that this compound would exhibit π → π* and n → π* transitions. The π → π* transitions would originate from the aromatic ring, while the n → π* transitions would involve the non-bonding electrons of the oxygen atoms in the nitro group and the sulfur atom of the thiol group. The specific energies of these transitions would be modulated by the electronic effects of the methyl and nitro substituents on the benzene ring.

X-ray Diffraction Studies of Related Nitro-Aromatic Compounds

Crystal and Molecular Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For instance, the crystal structure of 3-Methyl-4-nitrophenol (B363926), a closely related compound, has been determined. researchgate.net In this molecule, the nitro group is slightly twisted with respect to the plane of the benzene ring. researchgate.net This deviation from planarity is a common feature in para-substituted nitrobenzene derivatives and is influenced by both electronic effects and intermolecular interactions within the crystal lattice. mdpi.com It is anticipated that the crystal structure of this compound would also exhibit a non-planar conformation of the nitro group relative to the benzene ring. The bond lengths and angles would be influenced by the steric and electronic interplay between the methyl, nitro, and thiol substituents.

Below is a table summarizing typical crystallographic data that would be obtained from an X-ray diffraction study, based on data for related compounds.

| Parameter | Expected Value Range/System for a Related Compound (3-Methyl-4-nitrophenol) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.2993 |

| b (Å) | 13.023 |

| c (Å) | 7.4445 |

| β (°) | 91.217 |

| V (ų) | 707.5 |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.438 |

Data based on the crystal structure of 3-Methyl-4-nitrophenol. researchgate.net

Analysis of Intermolecular Interactions (e.g., π...π contacts, hydrogen bonds)

Intermolecular interactions play a critical role in the packing of molecules in the solid state and influence their physical properties. In nitro-aromatic compounds, a variety of non-covalent interactions are observed. For example, in the crystal structure of 3-Methyl-4-nitrophenol, the packing is stabilized by O—H⋯O hydrogen bonds and further reinforced by C—H⋯O interactions. researchgate.net

For this compound, the presence of the thiol group (-SH) introduces the possibility of S—H⋯O or S—H⋯S hydrogen bonds, which would be a significant factor in its crystal packing. Furthermore, π-hole interactions involving the nitro group are a notable feature in nitro-aromatic compounds. nih.gov The positive electrostatic potential on the nitrogen atom of the nitro group can interact with electron-rich regions of adjacent molecules, such as lone pairs on oxygen or sulfur atoms. nih.gov Dispersion forces are also significant in the stabilization of the crystal structures of nitrobenzene derivatives, often favoring slipped-parallel orientations. aip.orgnih.gov

The following table outlines the types of intermolecular interactions that would be expected in the crystal structure of this compound.

| Type of Interaction | Potential Involving Groups in this compound |

| Hydrogen Bonding | S-H···O(nitro), C-H···O(nitro) |

| π-hole Interactions | Nitro group nitrogen with lone pairs of adjacent molecules |

| π···π Stacking | Between aromatic rings of adjacent molecules |

| Dispersion Forces | General attractive forces between molecules |

Theoretical and Computational Investigations of 3 Methyl 4 Nitrobenzenethiol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. semanticscholar.org It offers a balance between accuracy and computational cost, making it suitable for studying molecules like 3-Methyl-4-nitrobenzenethiol.

DFT calculations are employed to find the molecule's optimized geometry, which corresponds to its most stable, lowest-energy conformation. This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. dntb.gov.ua For aromatic compounds with multiple substituents, such as this compound, DFT can accurately predict bond lengths, bond angles, and dihedral angles.

In studies of similar molecules like 3-methyl-4-nitrophenol (B363926), DFT methods using Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-31G(d) basis set have been successfully applied. researchgate.net These calculations reveal how the electron-withdrawing nitro group and the electron-donating methyl and thiol groups influence the geometry of the benzene (B151609) ring. For instance, the C-N bond of the nitro group and the C-S bond of the thiol group are of particular interest, as their lengths can indicate the degree of electron delocalization.

Below is a table showing typical optimized geometrical parameters calculated using DFT for a related substituted nitrobenzene (B124822), illustrating the type of data obtained from such analyses.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 |

| C-N | ~1.47 |

| N-O | ~1.23 |

| C-S | ~1.77 |

| C-C-C (ring) | 118° - 122° |

| O-N-O | ~124° |

| C-C-S | ~120° |

| Note: Data is illustrative and based on typical values for substituted nitrobenzenes from DFT calculations. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions.

These methods are particularly valuable for predicting structural parameters and spectroscopic properties. semanticscholar.org For this compound, ab initio calculations can be used to compute its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental results, a detailed assignment of vibrational modes to specific molecular motions (e.g., C-H stretching, NO2 symmetric stretching) can be achieved. Ab initio calculations have been shown to support ground state conformations determined from experiments where less complex methods have failed. nih.gov

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key conformational variables are the orientations of the thiol (-SH), nitro (-NO2), and methyl (-CH3) groups relative to the benzene ring.

The nitro group in similar molecules tends to be nearly coplanar with the benzene ring to maximize resonance stabilization, though slight twisting can occur. researchgate.net The orientation of the thiol group's S-H bond and the rotation of the methyl group are also critical. Theoretical calculations can map the potential energy surface by systematically rotating these groups, identifying the lowest-energy (most stable) conformers and the energy barriers between them. These stable conformations are dictated by a delicate balance of steric hindrance and electronic effects, such as intramolecular hydrogen bonding or hyperconjugation.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Analysis of these orbitals provides deep insight into a molecule's electronic behavior and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. nanosciart.com Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to have significant contributions from the electron-rich thiol group and the benzene ring, while the LUMO is likely localized on the electron-withdrawing nitro group. The energy of the HOMO-LUMO gap can be correlated with the energy required for the lowest-energy electronic transition, which can be observed using UV-visible spectroscopy. youtube.com

The following table provides an example of FMO energies calculated for a similar nitroaromatic compound.

| Property | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.70 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

| Note: Values are illustrative and represent typical results from DFT calculations on related molecules. |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This analysis provides a quantitative picture of bonding and intramolecular interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). acadpubl.eu This value measures the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

An example of significant stabilization energies from an NBO analysis is shown below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (S) | π* (C-C ring) | > 5.0 |

| LP (O) | π* (C-N) | > 20.0 |

| σ (C-H) methyl | π* (C-C ring) | ~ 2.0 |

| π (C-C ring) | π* (C-N) | > 15.0 |

| Note: LP denotes a lone pair. Values are representative examples of interactions found in substituted nitrobenzenes. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for analyzing the electronic distribution within a molecule. researchgate.net It provides a visual representation of the electrostatic potential on the electron density surface, which is crucial for predicting how a molecule will interact with other chemical species. researchgate.net The MEP map helps identify sites susceptible to electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. researchgate.net

For this compound, the MEP map is characterized by distinct regions of positive, negative, and neutral potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is localized on the oxygen atoms of the nitro (NO₂) group, due to their high electronegativity and participation in the resonance structure of the nitro group. researchgate.netnih.gov A less intense negative region is associated with the lone pair electrons of the sulfur atom in the thiol (-SH) group.

Positive Regions (Blue): These areas indicate electron deficiency and are the sites for nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the thiol group, making it acidic. The hydrogen atoms of the methyl group and the aromatic ring also exhibit positive potential. researchgate.net

Neutral Regions (Green): These areas, primarily over the carbon atoms of the benzene ring, represent a relatively neutral potential.

The MEP surface reveals the molecule's charge distribution, which is significantly influenced by its substituents. The electron-withdrawing nitro group pulls electron density from the aromatic ring, while the methyl and thiol groups act as weak electron donors. This interplay creates a distinct electrostatic landscape that governs the molecule's reactivity and intermolecular interactions. dtic.mil

Table 1: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication |

|---|---|---|

| Oxygen atoms of Nitro group | Highly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Hydrogen of Thiol group | Highly Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor, acidic proton |

| Sulfur atom of Thiol group | Moderately Negative (Yellow) | Potential coordination site |

Intermolecular Interaction Studies

Van der Waals (vdW) interactions are fundamental non-covalent forces that play a critical role in the adsorption of molecules onto surfaces. researchgate.net For aromatic compounds like this compound, vdW forces, particularly π-π stacking, are significant in their interaction with various adsorbent materials, such as graphene. chemmethod.com

Theoretical studies on similar molecules, like 3-methyl-4-nitrophenol, show that vdW interactions contribute substantially to the stability of the adsorbate-adsorbent complex. chemmethod.com The adsorption process involves the molecule approaching the surface, where long-range attractive vdW forces dominate. The aromatic ring of this compound can interact with graphitic surfaces via π-π stacking, where the delocalized π-electrons of the benzene ring interact with the π-system of the adsorbent. chemmethod.com

Computational models, such as those employing Density Functional Theory (DFT) with corrections for dispersion forces, are essential to accurately describe these weak interactions. researchgate.net Molecular dynamics simulations further reveal that vdW forces, in conjunction with potential hydrogen bonding, effectively stabilize the molecule on the adsorbent surface. chemmethod.com The binding energy of such interactions is a key parameter, and for similar nitrophenols, it has been calculated to be significant, indicating stable physisorption. chemmethod.com

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be color-mapped to highlight different types of close contacts. nih.gov

For this compound, a Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions that stabilize its crystal structure.

d_norm Surface: This surface is mapped with colors to indicate intermolecular contacts shorter (red spots), equal to (white), and longer (blue) than the vdW radii sum. The red spots highlight the most significant interactions, such as hydrogen bonds. mdpi.com

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts, decomposing the Hirshfeld surface into contributions from different atom pairs. For a molecule like this compound, the most prominent interactions would likely be H···H, O···H/H···O, C···H/H···C, and potentially S···H or S···O contacts. nih.govresearchgate.net

Table 2: Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Percentage Contribution | Description |

|---|---|---|

| H···H | ~30-40% | Represents the largest contribution to the surface area, typical for organic molecules. nih.gov |

| O···H / H···O | ~20-30% | Indicates significant hydrogen bonding involving the nitro group and thiol or methyl hydrogens. researchgate.net |

| C···H / H···C | ~15-25% | Relates to C-H···π interactions and general van der Waals contacts. researchgate.net |

Energy framework analysis complements Hirshfeld surfaces by calculating the interaction energies between molecules in the crystal. This allows for the visualization of the crystal packing as a network of cylinders, where the thickness of the cylinders corresponds to the strength of the interaction energy. This analysis would likely show that the stability of the this compound crystal is primarily due to a combination of dispersion and electrostatic forces. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with electron donor and acceptor groups connected by a π-conjugated system often exhibit significant nonlinear optical (NLO) properties. nih.gov this compound possesses this structural motif, with the electron-withdrawing nitro group (acceptor) and the electron-donating thiol and methyl groups (donors) attached to the benzene ring (π-bridge). This arrangement facilitates intramolecular charge transfer (ICT), which is a key requirement for a high NLO response. nih.gov

Theoretical predictions of NLO properties are typically performed using quantum chemical calculations, such as DFT. researchgate.net The key parameters calculated are:

Linear Polarizability (α): A measure of the molecule's response to an applied electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity. A large β value is desirable for applications like second-harmonic generation.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

The presence of the strong electron-withdrawing nitro group is expected to significantly enhance the first hyperpolarizability of the molecule. nih.govresearchgate.net Computational studies on similar nitro-substituted aromatic compounds have demonstrated that they possess promising NLO properties. researchgate.net The theoretical β value for this compound is predicted to be substantially higher than that of a reference molecule like urea, a standard for NLO measurements.

Table 3: Representative Theoretical NLO Properties for Donor-Acceptor Substituted Benzenes

| Property | Symbol | Predicted Magnitude |

|---|---|---|

| Linear Polarizability | ⟨α⟩ | 10⁻²² to 10⁻²⁴ esu |

| First Hyperpolarizability | β_total | 10⁻²⁷ to 10⁻³⁰ esu nih.gov |

Note: Values are representative and depend on the specific computational method and basis set used.

Theoretical Estimation of Aqueous Acidity (pKa) of Aromatic Thiols

The acidity of the thiol group (-SH) is a fundamental property of this compound. The pKa value, which is the negative logarithm of the acid dissociation constant, can be estimated using various quantum chemical approaches. tandfonline.com These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and then applying a solvation model to account for the effect of water. researchgate.net

The acidity of aromatic thiols is highly sensitive to the nature of the substituents on the benzene ring.

Electron-withdrawing groups (EWGs): Groups like the nitro (NO₂) group stabilize the resulting thiolate anion (Ar-S⁻) through resonance and inductive effects, thereby increasing the acidity of the thiol (i.e., lowering the pKa).

Electron-donating groups (EDGs): Groups like the methyl (CH₃) group have the opposite effect, destabilizing the anion and decreasing acidity (raising the pKa).

In this compound, the powerful electron-withdrawing effect of the nitro group in the para position relative to the thiol is expected to be the dominant factor. This will significantly lower the pKa compared to benzenethiol (B1682325) itself (pKa ≈ 6.6). The methyl group in the meta position will have a much smaller, slightly acidity-decreasing effect. DFT methods, such as B3LYP, combined with appropriate solvation models (e.g., SM8, PCM), have shown strong correlations with experimental pKa values for thiols. tandfonline.comresearchgate.net Based on data for similar substituted thiophenols, the pKa of this compound is predicted to be significantly lower than that of unsubstituted benzenethiol.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-methyl-4-nitrophenol |

| benzenethiol |

Research Applications and Advanced Material Science Involving 3 Methyl 4 Nitrobenzenethiol and Its Derivatives

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on solid surfaces. Aromatic thiols, including derivatives of 3-Methyl-4-nitrobenzenethiol, are particularly effective in forming stable and well-defined SAMs on metal surfaces, most notably gold, due to the strong affinity of the sulfur atom for the metal.

Adsorption Structure and Molecular Orientation on Gold Surfaces

The adsorption of aromatic thiols on a gold (111) surface typically results in the formation of a well-ordered monolayer. While direct crystallographic data for this compound SAMs are not extensively documented, the behavior of analogous aromatic thiols provides significant insight into their probable structure. Studies on benzenethiol (B1682325) and its derivatives have shown that these molecules chemisorb onto the gold surface through the sulfur atom, forming a strong gold-thiolate bond.

The resulting monolayer often exhibits a commensurate structure with the underlying gold lattice. For many organothiols adsorbed on Au(111), a common observed structure is the (√3 x √3)R30° superlattice. This arrangement implies that the thiol molecules are packed in a hexagonal lattice with a spacing of approximately 5 Å between adjacent molecules. Scanning tunneling microscopy (STM) studies of various organothiols on Au(111) have consistently revealed this (√3 x √3)R30° structure, suggesting it is a highly stable configuration.

The molecular orientation within the SAM is influenced by a balance of forces, including the gold-sulfur bond, intermolecular van der Waals interactions, and electrostatic interactions between the aromatic rings and their substituents. For aromatic thiols, the phenyl ring is typically tilted with respect to the surface normal. This tilt angle is a compromise between optimizing the packing density and minimizing steric hindrance between adjacent molecules. For benzenethiol monolayers, the phenyl ring is tilted at approximately 30° from the surface normal. It is anticipated that this compound would adopt a similar tilted orientation to accommodate the methyl and nitro groups while maximizing intermolecular interactions.

| Parameter | Typical Value for Aromatic Thiol SAMs on Au(111) |

| Adsorption Site | Hollow or Bridge sites on the Au(111) lattice |

| Au-S Bond Length | Approximately 2.4 - 2.5 Å |

| Surface Structure | (√3 x √3)R30° superlattice |

| Intermolecular Spacing | ~5.0 Å |

| Molecular Tilt Angle | ~20° - 40° from the surface normal |

Influence of Substituents and Surface Coverage on SAM Formation

The formation and properties of SAMs are significantly influenced by the nature of the substituents on the aromatic ring. In this compound, the methyl (-CH₃) and nitro (-NO₂) groups play crucial roles in modulating the electronic properties and intermolecular interactions within the monolayer.

The methyl group is an electron-donating group with a +I inductive effect, which can increase the electron density of the benzene (B151609) ring. docbrown.info Conversely, the nitro group is a strong electron-withdrawing group. libretexts.org This electronic push-pull character can influence the molecule's interaction with the gold surface and neighboring molecules. The dipole moment introduced by the nitro group can lead to stronger intermolecular electrostatic interactions, potentially resulting in a more ordered and densely packed SAM.

The packing density and ordering of the SAM are also dependent on the surface coverage. At low coverages, the molecules may lie flat on the surface to maximize their interaction with the gold. As the surface coverage increases, intermolecular forces become more dominant, forcing the molecules to adopt a more upright orientation to achieve a densely packed monolayer. The final structure of the SAM is a thermodynamic equilibrium between molecule-substrate and molecule-molecule interactions. The presence of both a bulky methyl group and a polar nitro group in this compound suggests that the interplay of steric and electrostatic forces will be critical in determining the final arrangement and stability of the monolayer.

Hybrid Bilayer Formation with Phospholipids

Self-assembled monolayers of aromatic thiols can serve as a robust platform for the construction of more complex biomimetic structures, such as hybrid bilayers. These structures consist of a phospholipid monolayer deposited on top of the thiol SAM, mimicking the structure of a cell membrane. semanticscholar.org The formation of such hybrid bilayers is primarily driven by hydrophobic interactions between the aromatic surface of the SAM and the acyl chains of the phospholipids. auburn.edu

Research has demonstrated that stable hybrid bilayers can be successfully formed using various aromatic thiols. auburn.edunih.gov The process typically involves the incubation of a pre-formed aromatic thiol SAM with a solution containing phospholipid vesicles (liposomes). auburn.edu The vesicles then fuse onto the hydrophobic surface, forming a continuous phospholipid monolayer.

The aromatic nature of the this compound SAM would provide a suitable hydrophobic interface for the self-assembly of phospholipids. The resulting hybrid bilayer would have the inner leaflet composed of the aromatic thiol and the outer leaflet composed of the phospholipid molecules. These hybrid structures are of significant interest for applications in biosensing and for studying the interactions of proteins and drugs with cell membranes. The specific properties of the this compound, such as its surface dipole, could further influence the properties and functionality of the overlying phospholipid layer.

Photoinitiator Systems in Polymer Science

Aromatic thiols have emerged as effective photoinitiators for various polymerization reactions, particularly for radical-mediated thiol-ene coupling. wikipedia.org This "click" chemistry reaction is valued for its high efficiency, rapid reaction rates, and insensitivity to oxygen.

Mechanism of Radical-Mediated Thiol-Ene Coupling Reactions

The thiol-ene reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an ene). wikipedia.org When initiated by light, the process proceeds through a free-radical mechanism. wikipedia.org

The key steps in the photoinitiated radical-mediated thiol-ene reaction are:

Initiation: Upon exposure to UV or visible light, the photoinitiator (in this case, an aromatic thiol like this compound) absorbs a photon and forms an excited state. This excited molecule can then generate a thiyl radical (RS•).

Propagation: The highly reactive thiyl radical adds across an ene double bond. This addition occurs in an anti-Markovnikov fashion, resulting in the formation of a carbon-centered radical.

Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step regenerates a thiyl radical and forms the final thioether product. The newly formed thiyl radical can then participate in another propagation step, continuing the chain reaction.

This cycle continues until the reactants are consumed or the radicals are terminated. The efficiency of this process makes it a powerful tool for polymer synthesis and modification.

Design and Effectiveness of Aromatic Thiol-Functionalized Macroinitiators

Aromatic thiols can be incorporated into polymer chains to create macroinitiators. These are macromolecules that contain one or more initiating groups, which can be activated to start a polymerization reaction. An aromatic thiol-functionalized macroinitiator would be a polymer chain with pendant or end-group this compound moieties.

The design of such macroinitiators allows for the synthesis of complex polymer architectures, such as block copolymers and graft copolymers. For example, a polymer with pendant aromatic thiol groups can be used in a thiol-ene reaction with a vinyl monomer to create a graft copolymer. The effectiveness of these macroinitiators depends on the efficiency of thiyl radical generation upon photoirradiation and the subsequent thiol-ene coupling reaction.

Intermediates in Complex Organic Synthesis

This compound is a versatile chemical intermediate, serving as a valuable starting block for the synthesis of more complex molecules. Its unique structure, featuring a reactive thiol group, a reducible nitro group, and a methyl-substituted aromatic ring, allows for a variety of chemical transformations. This positions it as a key precursor in the assembly of diverse molecular frameworks, including heterocyclic systems and functionalized aromatic compounds that are foundational to applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Phenothiazine (B1677639) Derivatives

Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds that form the core structure of many pharmaceutical drugs. jmedchem.comwikipedia.org Derivatives of this compound are crucial intermediates in the synthesis of substituted phenothiazines. The process typically begins with the chemical reduction of the nitro group on the this compound molecule to form its corresponding amino derivative, 4-amino-3-methylbenzenethiol.

This amino-thiol derivative can then undergo a condensation and cyclization reaction to form the characteristic tricyclic phenothiazine core. researchgate.net A modern and convenient method involves reacting 2-aminobenzenethiols with cyclohexanones. This reaction can be achieved using molecular oxygen as a hydrogen acceptor and proceeds without the need for transition-metal catalysts, offering a more environmentally benign synthetic route. researchgate.netrsc.org The methyl group from the original intermediate is retained on the final phenothiazine structure, allowing for the creation of specifically substituted derivatives with tailored properties.

Table 1: Synthetic Pathway to Phenothiazine Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | Reducing Agent (e.g., SnCl₂/HCl) | 4-Amino-3-methylbenzenethiol | Nitro Group Reduction |

| 2 | 4-Amino-3-methylbenzenethiol | Cyclohexanone, O₂ | Methyl-substituted Phenothiazine | Condensation/Cyclization |

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis (as indicated by related compounds)

While specific, large-scale applications of this compound in agrochemical and pharmaceutical manufacturing are not extensively documented in public literature, the established roles of its structural analogs strongly suggest its potential as a valuable intermediate. The utility of a chemical building block can often be inferred from compounds with similar functional group arrangements.

For instance, 3-methyl-4-nitrophenol (B363926), the oxygen-containing counterpart to this compound, is a known intermediate in the synthesis of pesticides. nih.gov It is also an environmental transformation product of the insecticide Fenitrothion. nih.gov Similarly, the reduced form, 4-amino-3-methylphenol, serves as an essential intermediate for plant protection products, specialized dyes, and high-performance resins. google.com

Given that sulfur-containing organic molecules (organosulfur compounds) are prevalent in a wide array of pharmaceuticals and agrochemicals, it is reasonable to project a similar utility for this compound and its primary derivative, 4-amino-3-methylbenzenethiol. The thiol and amino functionalities provide reactive sites for building more complex molecules, making these compounds promising precursors for novel, sulfur-containing bioactive agents.

Table 2: Comparison of Related Chemical Intermediates

| Compound Name | Molecular Formula | Core Structure | Key Functional Groups | Known Applications |

| This compound | C₇H₇NO₂S | Toluene | -SH, -NO₂, -CH₃ | Precursor for Phenothiazines and other sulfur-containing compounds |

| 3-Methyl-4-nitrophenol | C₇H₇NO₃ | Toluene | -OH, -NO₂, -CH₃ | Intermediate for pesticides. nih.gov |

| 4-Amino-3-methylphenol | C₇H₉NO | Toluene | -OH, -NH₂, -CH₃ | Intermediate for dyes, plant protection products, resins. google.com |

| 4-Amino-3-methylbenzenethiol | C₇H₉NS | Toluene | -SH, -NH₂, -CH₃ | Intermediate for phenothiazines and other sulfur heterocycles |

Acylated Aromatic Sulfides as Promising Synthetic Intermediates

Acylated aromatic sulfides are recognized as highly promising and versatile intermediates for organic synthesis. researchgate.net The acylation of this compound can theoretically proceed through two primary pathways: acylation at the sulfur atom (S-acylation) or acylation of the benzene ring (C-acylation), leading to intermediates with significant synthetic potential.

S-Acylation: The reaction of the thiol group with an acylating agent (such as an acyl chloride) produces a thioester. Thioesters are valuable synthetic intermediates because they are stable enough for purification and handling but are also sufficiently reactive to act as acyl transfer reagents in subsequent reactions. nih.gov

C-Acylation: The introduction of an acyl group onto the aromatic ring is typically accomplished via the Friedel-Crafts acylation reaction, which involves an acyl halide and a Lewis acid catalyst. libretexts.org However, this reaction is challenging with this compound due to the presence of the nitro group (-NO₂), which is a strong deactivating group and generally inhibits Friedel-Crafts reactions. libretexts.orgacs.org The activating effects of the methyl (-CH₃) and thiol (-SH) groups, which direct incoming groups to ortho and para positions, are often insufficient to overcome the powerful deactivating effect of the nitro group. Therefore, Friedel-Crafts acylation would likely require harsh reaction conditions or might not be feasible at all. A more viable strategy would be to first reduce the nitro group to the activating amino group before attempting ring acylation.

Regardless of the method, the resulting acylated aromatic sulfides serve as key building blocks, providing a keto-functional handle that can be used in a wide range of subsequent chemical transformations to build molecular complexity. researchgate.net

Conclusion and Future Research Directions

Unexplored Reactivity and Synthetic Opportunities

The synthetic routes to 3-Methyl-4-nitrobenzenethiol are not well-documented in peer-reviewed literature. General methods for the synthesis of aromatic thiols, such as the reduction of sulfonyl chlorides or the reaction of aryl halides with a sulfur source, could theoretically be adapted. For instance, a plausible route could involve the chlorosulfonation of 3-methyl-nitrobenzene followed by a selective reduction of the resulting sulfonyl chloride. researchgate.net Another potential pathway could be the nucleophilic aromatic substitution of a suitable precursor, such as 3-methyl-4-nitrohalobenzene, with a hydrosulfide (B80085) reagent. The exploration and optimization of these synthetic strategies are crucial first steps for enabling further research.

The reactivity of this compound is anticipated to be dictated by the interplay of its three key functional components: the aromatic ring, the electron-withdrawing nitro group, and the nucleophilic thiol group. The thiol group is expected to undergo typical reactions such as oxidation to form disulfides, alkylation to form thioethers, and participation in thiol-ene click chemistry. longdom.orgresearchgate.net The nitro group, being a strong electron-withdrawing group, will deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. researchgate.net Furthermore, the nitro group itself can be reduced to an amino group, opening pathways to a variety of other functionalized derivatives. The synergistic or antagonistic effects of the methyl and thiol groups on the reactivity of the nitro-aromatic system present an interesting area for investigation.

Advancements in Spectroscopic and Computational Methodologies

A thorough spectroscopic characterization of this compound is currently lacking in the scientific literature. Future research should focus on obtaining and analyzing its nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These experimental data would provide invaluable information about the molecule's structure, bonding, and electronic transitions. For comparison, spectroscopic data for related compounds like 3-methyl-4-nitrophenol (B363926) and 3-methyl-4-nitroanisole (B181090) are available and could serve as a reference point for spectral assignments. nih.govresearchgate.net

Computational chemistry offers a powerful tool to complement experimental studies and to predict the properties of this compound. Density Functional Theory (DFT) calculations could be employed to model its geometric structure, vibrational frequencies, and electronic properties. mdpi.comchemrxiv.org Such studies can provide insights into the bond lengths and angles, the charge distribution within the molecule, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity and its potential as a building block in materials science. Furthermore, computational modeling can help to elucidate the mechanisms of its potential reactions and predict the regioselectivity of its transformations.

Emerging Applications in Materials Science and Environmental Technologies

While specific applications for this compound have not yet been reported, its molecular structure suggests several potential uses in materials science and environmental technologies. The thiol group is well-known for its ability to bind to the surfaces of noble metals, such as gold and silver, forming self-assembled monolayers (SAMs). scielo.br This property could be exploited for the functionalization of nanoparticles and surfaces, potentially leading to applications in sensors, electronics, and catalysis. The presence of the nitro group could be used to tune the electronic properties of such functionalized materials.

In the realm of environmental technologies, aromatic thiols and nitroaromatic compounds have been investigated for various purposes. Thiol-functionalized materials have shown promise in the remediation of heavy metal contamination due to the strong affinity of sulfur for soft metals. ornl.gov Nitroaromatic compounds are common pollutants, and research into their microbial degradation is an active area. While this compound itself is not a known major pollutant, its study could contribute to a broader understanding of the environmental fate of related compounds. The potential for this molecule to act as a precursor for the synthesis of more complex molecules with applications in these fields is an area ripe for exploration. For example, the reduction of the nitro group to an amine would yield a bifunctional molecule with both a thiol and an amino group, which could be a versatile building block for polymers and other advanced materials. iaea.org

Q & A

Basic: What are the most reliable synthetic routes for 3-Methyl-4-nitrobenzenethiol, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nitration and thiolation steps. For example, nitration of 3-methylbenzenethiol using a mixture of nitric and sulfuric acid under controlled temperature (0–5°C) can yield the nitro derivative. Adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to nitrating agent) and reaction time (2–5 hours at room temperature) is critical to minimize byproducts like sulfonic acid derivatives . Purification via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Yield optimization may require iterative testing of solvent systems (e.g., DMF for solubility) and catalysts (e.g., K₂CO₃ for deprotonation) .

Basic: How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer:

Combine multiple analytical techniques: